molecular formula C18H18FN5O3 B4372399 3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid

3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid

Cat. No.: B4372399
M. Wt: 371.4 g/mol
InChI Key: KZXGNLIMGNONDB-UHFFFAOYSA-N
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Description

3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with fluorophenyl and propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and propan-2-yl groups. The final steps involve the formation of the carbamoyl and carboxylic acid functionalities.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the propan-2-yl group.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards biological targets.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity against certain diseases, and it may serve as a lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding to hydrophobic pockets in proteins, while the pyrazole ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylboronic acid: Shares the fluorophenyl group but differs in the boronic acid functionality.

    3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Contains a fluorophenyl group and a similar pyrazole ring structure.

    4-Fluorocinnamic acid: Features a fluorophenyl group but has a different core structure.

Uniqueness

The uniqueness of 3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid lies in its combination of functional groups and the specific arrangement of atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[2-(4-fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-10(2)14-8-15(24(21-14)12-6-4-11(19)5-7-12)20-17(25)16-13(18(26)27)9-23(3)22-16/h4-10H,1-3H3,(H,20,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXGNLIMGNONDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)NC(=O)C2=NN(C=C2C(=O)O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 2
3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 3
3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 4
3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 5
3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 6
3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid

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